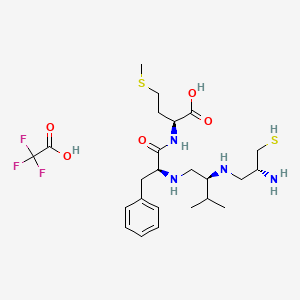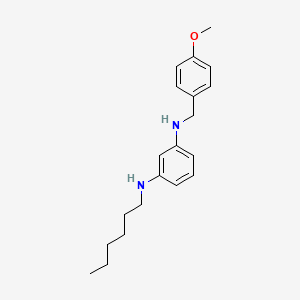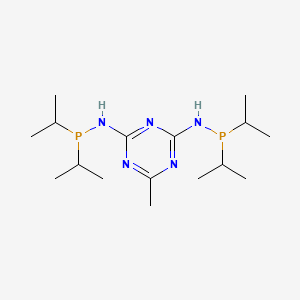
H-Cys-psi(CH2NH)Val-psi(CH2NH)Phe-Met-OH trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Cys-psi(CH2NH)Val-psi(CH2NH)Phe-Met-OH trifluoroacetate (H-Cys-Val-Phe-Met-OH TFA) is a synthetic peptide that has been studied for its potential therapeutic applications in the fields of biochemistry and physiology. H-Cys-Val-Phe-Met-OH TFA is an artificial peptide that is composed of four amino acids, namely, cysteine, valine, phenylalanine, and methionine, connected together in a specific order. It is a small molecule that is able to interact with various biological molecules and systems. H-Cys-Val-Phe-Met-OH TFA has been used in a variety of scientific research applications, including the study of protein-protein interactions, enzyme inhibition, and receptor activation.
Wissenschaftliche Forschungsanwendungen
H-Cys-Val-Phe-Met-OH TFA has been widely used in scientific research applications, including the study of protein-protein interactions, enzyme inhibition, and receptor activation. H-Cys-Val-Phe-Met-OH TFA has been used to study the interactions between proteins and other molecules, such as small molecules, peptides, and nucleic acids. It has also been used to study the inhibition of enzymes, such as proteases and kinases, as well as the activation of receptors, such as G-protein coupled receptors (GPCRs).
Wirkmechanismus
H-Cys-Val-Phe-Met-OH TFA interacts with biological molecules and systems through several mechanisms. The peptide can interact with proteins, peptides, and nucleic acids through electrostatic interactions, hydrophobic interactions, and hydrogen bonding. It can also interact with enzymes and receptors through covalent interactions, such as the formation of covalent bonds between the peptide and the enzyme or receptor.
Biochemical and Physiological Effects
H-Cys-Val-Phe-Met-OH TFA has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes, such as proteases and kinases, as well as receptor activation. It has also been shown to affect the expression of genes, as well as the production of various proteins and hormones.
Vorteile Und Einschränkungen Für Laborexperimente
H-Cys-Val-Phe-Met-OH TFA has several advantages and limitations for lab experiments. One advantage is that it is a small molecule that can interact with various biological molecules and systems. It is also relatively easy to synthesize and purify, making it an ideal tool for scientific research. However, it is relatively unstable and may degrade over time.
Zukünftige Richtungen
There are several potential future directions for the use of H-Cys-Val-Phe-Met-OH TFA in scientific research. These include the development of novel therapeutic applications, such as the use of the peptide as an inhibitor of protein-protein interactions or as an activator of receptors. Other potential applications include the use of the peptide as a tool for drug discovery and development, as well as the use of the peptide as a biomarker for the diagnosis of various diseases. Additionally, further research could be conducted to better understand the biochemical and physiological effects of the peptide.
Synthesemethoden
H-Cys-Val-Phe-Met-OH TFA is synthesized using solid-phase peptide synthesis (SPPS). SPPS is a method of peptide synthesis that uses a resin support to attach the amino acids in a specific order. The resin is then treated with the appropriate reagents to form a peptide bond between the amino acids. The peptide is then cleaved from the resin and purified. The most common method of purification is reversed-phase high-performance liquid chromatography (RP-HPLC).
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylbutyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38N4O3S2.C2HF3O2/c1-15(2)20(24-12-17(23)14-30)13-25-19(11-16-7-5-4-6-8-16)21(27)26-18(22(28)29)9-10-31-3;3-2(4,5)1(6)7/h4-8,15,17-20,24-25,30H,9-14,23H2,1-3H3,(H,26,27)(H,28,29);(H,6,7)/t17-,18+,19+,20-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWYVRMTWKRCBF-GCGMKQBYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CNC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)O)NCC(CS)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CN[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)O)NC[C@H](CS)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39F3N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Cys-psi(CH2NH)Val-psi(CH2NH)Phe-Met-OH trifluoroacetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














